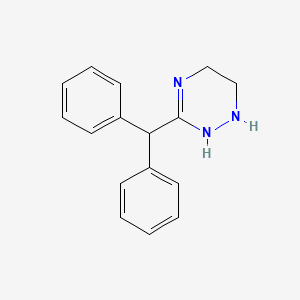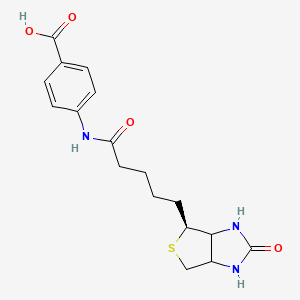
N-(+)-Biotinyl-4-aminobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(+)-Biotinyl-4-aminobenzoic acid typically involves the coupling of biotin with 4-aminobenzoic acid. One common method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, which then reacts with the amino group of 4-aminobenzoic acid to form an amide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of automated peptide synthesizers can facilitate the coupling reaction, allowing for the production of large quantities of the compound with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-(+)-Biotinyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring of 4-aminobenzoic acid can be oxidized under certain conditions, leading to the formation of quinonoid structures.
Reduction: The nitro group of 4-aminobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to quinonoid structures, while reduction of the nitro group results in the formation of an amino group.
科学的研究の応用
N-(+)-Biotinyl-4-aminobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The biotin moiety allows for the compound to be used in biotin-streptavidin binding assays, which are commonly employed in molecular biology for the detection and purification of biomolecules.
Industry: It is used in the production of biotinylated compounds for various industrial applications, including the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of N-(+)-Biotinyl-4-aminobenzoic acid is primarily related to its biotin moiety. Biotin is known to bind with high affinity to streptavidin and avidin, proteins that are commonly used in biochemical assays. This strong binding interaction allows for the compound to be used in various applications, such as the immobilization of biomolecules on solid supports and the detection of target molecules in complex mixtures.
類似化合物との比較
N-(+)-Biotinyl-4-aminobenzoic acid can be compared to other biotinylated compounds, such as:
Biotinyl-6-aminohexanoic acid: This compound has a longer linker between the biotin and the amino group, which can provide greater flexibility in certain applications.
Biotinyl-4-aminobenzoic acid sodium salt: This compound is similar in structure but includes a sodium salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of biotin and 4-aminobenzoic acid, which provides a balance of properties that can be advantageous in various applications.
特性
分子式 |
C17H21N3O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |
InChIキー |
PVMDAMXGKHIMSQ-OWYJLGKBSA-N |
異性体SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
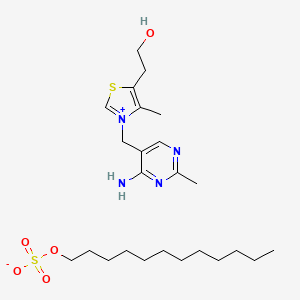


![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

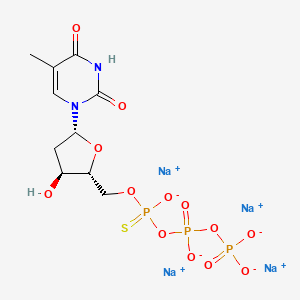
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)
![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
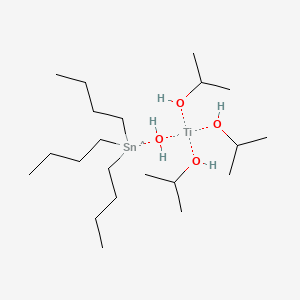
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
